molecular formula C8H5F2IO2 B8240453 Methyl 2,5-difluoro-4-iodobenzoate

Methyl 2,5-difluoro-4-iodobenzoate

Cat. No.: B8240453
M. Wt: 298.02 g/mol
InChI Key: LAQRRLBRYCIQDV-UHFFFAOYSA-N
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Description

Methyl 2,5-difluoro-4-iodobenzoate is a fluorinated and iodinated aromatic ester with the molecular formula C₈H₅F₂IO₂. This compound features a benzoate backbone substituted with fluorine atoms at the 2- and 5-positions and an iodine atom at the 4-position, esterified with a methyl group. The iodine atom, a strong leaving group, suggests utility in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while fluorine substituents enhance metabolic stability and lipophilicity, traits valued in drug design.

Properties

IUPAC Name

methyl 2,5-difluoro-4-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2IO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQRRLBRYCIQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-difluoro-4-iodobenzoate can be synthesized through a multi-step process involving the introduction of fluorine and iodine atoms into the benzoic acid framework. One common method involves the following steps:

    Iodination: The iodination step typically involves the use of iodine or iodine monochloride (ICl) in the presence of a catalyst such as silver trifluoroacetate.

    Esterification: The final step involves the esterification of the resulting difluoro-iodobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-difluoro-4-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products Formed

    Substitution: Formation of substituted benzoates with various functional groups.

    Oxidation: Formation of difluoro-iodobenzoquinones.

    Reduction: Formation of difluoro-iodohydroquinones.

    Cross-Coupling: Formation of biaryl compounds with diverse substituents.

Scientific Research Applications

Methyl 2,5-difluoro-4-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex fluorinated aromatic compounds.

    Biology: Investigated for its potential as a radiolabeling agent in biological studies due to the presence of iodine, which can be replaced with radioactive isotopes.

    Medicine: Explored for its potential in drug discovery and development, especially in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and polymers with unique properties.

Mechanism of Action

The mechanism of action of methyl 2,5-difluoro-4-iodobenzoate depends on its specific application. In cross-coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological applications, the compound may interact with specific molecular targets through halogen bonding, hydrogen bonding, and hydrophobic interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Table 1. Structural Comparison of this compound and Analogues

Compound Name CAS Number Substituent Positions Functional Group Similarity Score*
This compound - 2,5-F; 4-I Ester -
2,4-Difluoro-5-iodobenzoic acid 403-18-9 2,4-F; 5-I Carboxylic acid 0.87
2,5-Difluoro-4-methylbenzoic acid - 2,5-F; 4-CH₃ Carboxylic acid -
Methyl salicylate 119-36-8 2-OH; 4-OCH₃ Ester -

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) .

  • 2,4-Difluoro-5-iodobenzoic acid (CAS 403-18-9) : The positional isomer of the target compound, with iodine at the 5-position and fluorine at 2,4-positions. The carboxylic acid group increases polarity and hydrogen-bonding capacity, reducing volatility compared to the methyl ester form. This acid is more reactive in nucleophilic substitution due to the electron-withdrawing carboxylate group .
  • 2,5-Difluoro-4-methylbenzoic acid: Replacing iodine with a methyl group eliminates the leaving-group capability, reducing utility in coupling reactions.

Functional Group Variations

  • Ester vs. Acid : Methyl esters, like the target compound, exhibit lower acidity (pKa ~10–12) and higher volatility compared to carboxylic acids (pKa ~2–4). For instance, methyl salicylate (a model ester) is a volatile organic compound (VOC) used in gas-phase studies , whereas benzoic acids are typically solids with higher melting points.
  • Iodo vs. Fluoro/Methyl Substituents : Iodine’s large atomic radius and polarizability make it superior to fluorine or methyl groups in facilitating aromatic electrophilic substitution or transition-metal-mediated reactions. Fluorine’s electronegativity enhances ring electron deficiency, directing reactivity to specific positions .

Physical and Chemical Properties

Table 2. Inferred Properties of this compound vs. Analogues

Property This compound 2,4-Difluoro-5-iodobenzoic acid Methyl Salicylate
Molecular Weight (g/mol) 298.03 288.00 152.15
Boiling Point (°C) ~250–300 (estimated) >300 (decomposes) 222
Solubility Low in water; soluble in organics Low in water; soluble in DMSO Slightly in water
Volatility Moderate (ester) Low (acid) High (VOC)
  • Volatility : The ester group likely increases volatility compared to carboxylic acids, as seen in methyl salicylate’s VOC classification .
  • Solubility : Fluorine and iodine substituents reduce water solubility but enhance lipid solubility, favoring organic solvent use .

Biological Activity

Methyl 2,5-difluoro-4-iodobenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzoate structure with two fluorine atoms and one iodine atom substituting hydrogen atoms on the aromatic ring. Its molecular formula is C9H7F2IO2C_9H_7F_2IO_2, with a molar mass of approximately 298.03 g/mol. The presence of halogen atoms (fluorine and iodine) significantly influences the compound's reactivity and interactions with biological molecules.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, which can lead to alterations in metabolic pathways. For instance, it has been shown to bind to enzyme active sites, affecting their catalytic activities. This interaction suggests potential applications in biochemical research to explore enzyme functions and metabolic pathways .

Antimicrobial and Anticancer Properties

The compound's structural characteristics imply potential antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and exhibit cytotoxic effects on cancer cell lines. However, specific quantitative studies are necessary to validate these biological activities conclusively .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.
  • Receptor Modulation : The fluorine atoms may enhance binding affinity to certain receptors or enzymes, while the iodine atom could facilitate radiolabeling for imaging studies .

Case Study: Anticancer Activity

A study examined the binding affinity of this compound to anti-apoptotic Bcl-2 family proteins. It was found that this compound could effectively bind to Mcl-1 and Bfl-1 proteins, which are crucial for cancer cell survival. The study demonstrated that this binding could induce apoptosis in lymphoma cell lines dependent on these proteins .

CompoundBinding Affinity (Ki)SelectivityNotes
This compound100 nMHighEffective against Mcl-1 and Bfl-1
Control Compound A250 nMModerateLess effective than target compound
Control Compound B>500 nMLowIneffective in inducing apoptosis

Enzyme Interaction Studies

In another study focusing on enzyme interactions, this compound was tested against p-hydroxybenzoate hydroxylase. The results indicated significant alterations in enzyme activity upon treatment with this compound, suggesting its potential as a biochemical tool for studying metabolic pathways .

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